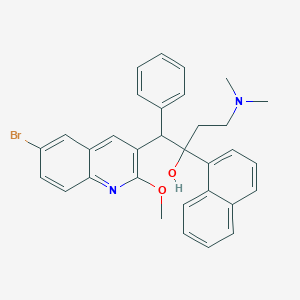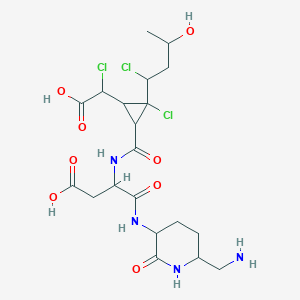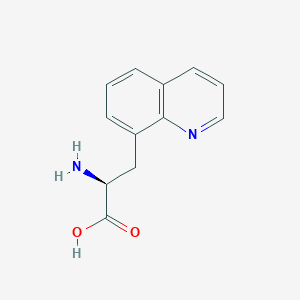
3-(8-Quinolinyl)-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-Quinolinyl)-L-alanine, also known as 8-quinolinylalanine or 8-QA, is a non-natural amino acid that has been widely used in scientific research due to its unique properties. It is a fluorescent amino acid that can be incorporated into proteins, allowing for visualization and tracking of protein function in live cells.
Applications De Recherche Scientifique
3-(8-Quinolinyl)-L-alanine has been widely used in scientific research for various applications. One of its main applications is as a fluorescent amino acid for protein labeling. It can be incorporated into proteins using genetic code expansion techniques, allowing for visualization and tracking of protein function in live cells. This has been particularly useful in studying protein-protein interactions, protein localization, and protein trafficking.
Mécanisme D'action
The mechanism of action of 3-(8-Quinolinyl)-L-alanine is not fully understood. However, it is believed that the fluorescent properties of the amino acid are due to the presence of the quinoline ring, which allows for excitation and emission of light. The amino acid is incorporated into proteins in the same way as natural amino acids, and its presence does not significantly affect protein structure or function.
Biochemical and Physiological Effects:
3-(8-Quinolinyl)-L-alanine has no known biochemical or physiological effects on cells or organisms. Its incorporation into proteins does not significantly affect protein structure or function, and it is not toxic to cells or organisms at the concentrations used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(8-Quinolinyl)-L-alanine in lab experiments is its fluorescent properties, which allow for visualization and tracking of protein function in live cells. It is also non-toxic to cells and organisms at the concentrations used in scientific research. However, one limitation is that the amino acid is not incorporated into proteins as efficiently as natural amino acids, which can affect the sensitivity of experiments.
Orientations Futures
There are several future directions for the use of 3-(8-Quinolinyl)-L-alanine in scientific research. One direction is the development of new techniques for more efficient incorporation of the amino acid into proteins. Another direction is the use of the amino acid in the study of protein dynamics and conformational changes. Additionally, the amino acid could be used in the development of new biosensors for the detection of specific proteins in cells and tissues.
Méthodes De Synthèse
The synthesis of 3-(8-Quinolinyl)-L-alanine involves the reaction of 8-aminoquinoline with L-alanine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
137940-23-9 |
|---|---|
Nom du produit |
3-(8-Quinolinyl)-L-alanine |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
(2S)-2-amino-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
Clé InChI |
IMFYLYWEXLUDKO-JTQLQIEISA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
Synonymes |
8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

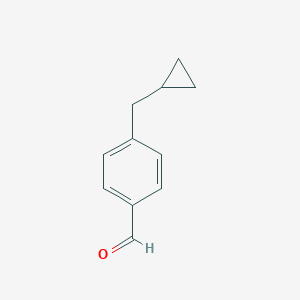
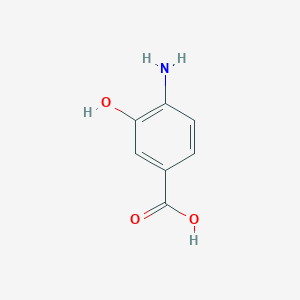
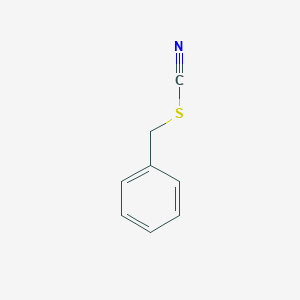

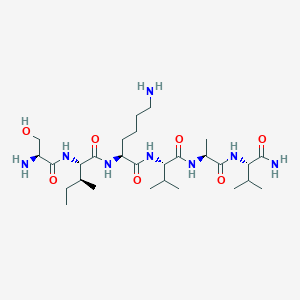
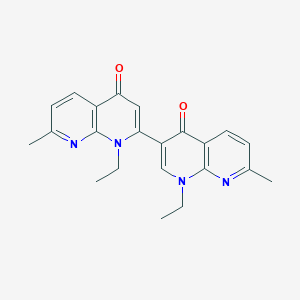

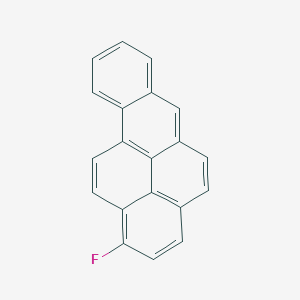

![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
